molecular formula C4H11ClN2 B1281618 Butyramidine hydrochloride CAS No. 3020-81-3

Butyramidine hydrochloride

Cat. No. B1281618
CAS RN: 3020-81-3
M. Wt: 122.6 g/mol
InChI Key: STYCVEYASXULRN-UHFFFAOYSA-N
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Description

Butyramidine hydrochloride is not directly mentioned in the provided papers; however, the papers discuss the effects of sodium butyrate, a compound related to butyric acid, which is a short-chain fatty acid. The studies explore the impact of sodium butyrate on various cellular processes, including DNA synthesis, methylation, and protein production in different cell types, ranging from normal cells to cancerous cells .

Synthesis Analysis

The synthesis of butyramidine hydrochloride is not explicitly covered in the provided papers. However, the papers do discuss the biological synthesis and effects of sodium butyrate on cells. For instance, sodium butyrate has been shown to inhibit DNA synthesis in normal embryonic lung fibroblast cells and to affect DNA methylation patterns differently in normal and transformed cells . It also inhibits DNA synthesis and the induction of ornithine decarboxylase in bovine lymphocytes .

Molecular Structure Analysis

While the molecular structure of butyramidine hydrochloride is not discussed, the papers do provide insights into the molecular effects of sodium butyrate. Sodium butyrate has been found to increase the content of 5-methylcytosine in DNA, indicating a change in the methylation status of the genetic material . This suggests that butyrate can influence the molecular structure of DNA by altering its methylation pattern.

Chemical Reactions Analysis

The chemical reactions involving butyramidine hydrochloride are not detailed in the papers. However, the effects of sodium butyrate on chemical reactions within cells are examined. For example, sodium butyrate has been shown to increase levels of unscheduled DNA synthesis in UV-irradiated human fibroblasts, suggesting a role in DNA repair mechanisms . Additionally, butyrate has been reported to increase protein synthesis in colonocytes from patients with ulcerative colitis, indicating its involvement in metabolic pathways related to protein production .

Physical and Chemical Properties Analysis

The physical and chemical properties of butyramidine hydrochloride are not described in the papers. Nonetheless, the studies provide information on the biological properties of sodium butyrate, such as its ability to inhibit DNA synthesis at millimolar concentrations and to suppress the induction of ornithine decarboxylase activity . These properties reflect the compound's biological activity and its potential therapeutic applications.

Scientific Research Applications

1. Cell Cycle Modulation

Sodium butyrate, closely related to butyramidine hydrochloride, has been studied for its effects on cell cycle events in HeLa cells. It was found to arrest butyrate-treated cells late in the G1 phase very close to the S phase. This suggests a potential application in controlling cell proliferation and possibly in cancer research (Fallon & Cox, 1979).

2. Anti-Leukemic Effects

Butyrate has demonstrated potent effects against leukemia. In a study involving a child with acute myelogenous leukemia, butyrate administration led to a reduction in myeloblasts in the peripheral blood and bone marrow, suggesting a role in leukemia therapy (Novogrodsky et al., 1983).

3. Colon Cancer Inhibition

Research has shown that butyrate, along with carnitine, inhibits human colon carcinoma cell proliferation and induces apoptosis. This discovery provides a rationale for studying the effects of butyrate in colon cancer treatments in vivo (Roy et al., 2009).

4. Enhancing Chemotherapy Efficacy

Butyrate has been found to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil in treating colorectal cancers. It modulates DNA synthesis and induces apoptosis, suggesting a synergistic potential in cancer therapy (Bras-Gonçalves et al., 2001).

5. Histone Modification

Butyrate has been implicated in histone modification, significantly affecting chromatin organization. This might have implications in epigenetics and cancer research (D'Anna et al., 1982).

6. Anti-inflammatory Properties

Calcium butyrate has shown anti-inflammatory effects in chemically-induced colitis in rats and has antitumor properties. Its topical application on the colonic mucosa suggests potential therapeutic roles in inflammatory bowel diseases and cancer (Celasco et al., 2014).

Safety And Hazards

Butyramidine hydrochloride may pose certain hazards. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

butanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYCVEYASXULRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952591
Record name Butanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyramidine hydrochloride

CAS RN

3020-81-3
Record name Butanimidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3020-81-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3020-81-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66912
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Record name Butanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name butanimidamide hydrochloride
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Record name Butyramidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
D Yang, H Fu, L Hu, Y Jiang, Y Zhao - The Journal of organic …, 2008 - ACS Publications
… Initially, o-bromoacetoanilide and butyramidine hydrochloride were chosen as the model substrates to optimize reaction conditions including optimization of the catalysts, ligands, bases…
Number of citations: 167 pubs.acs.org
D Yang, H Fu, L Hu, Y Jiang, Y Zhao - Journal of combinatorial …, 2009 - ACS Publications
… We first chose 2-bromobenzenesulfonamide and butyramidine hydrochloride as the model substrates to optimize the catalysis conditions, including iron catalysts, bases and solvents …
Number of citations: 54 pubs.acs.org
D Yang, H Liu, H Yang, H Fu, L Hu… - … Synthesis & Catalysis, 2009 - Wiley Online Library
… Coupling of benzenesulfonamide (4) with butyramidine hydrochloride (2b) did not work under our standard condition (… (1f) with butyramidine hydrochloride (2b) led to fully 15N- …
Number of citations: 56 onlinelibrary.wiley.com
X Gao, H Fu, R Qiao, Y Jiang… - The Journal of Organic …, 2008 - ACS Publications
… We also investigated reactivity of other amidine hydrochlorides, and reactions of benzamidine hydrochloride or butyramidine hydrochloride with aryl halides also provided the …
Number of citations: 86 pubs.acs.org
CL Thomas - Journal of the American Chemical Society, 1944 - ACS Publications
A 2-methyl-4-phenyl-5-hydroxyglyoxaline was prepared and derivatives characterized. 2. A 2-ethyl-4-phenyl-5-hydroxyglyoxaline was prepared and derivatives characterized. 3. A 2-…
Number of citations: 60 pubs.acs.org
H Gysin, A Margot - Journal of Agricultural and Food Chemistry, 1958 - ACS Publications
The insecticide 0, 0-diethyl-0-(2-isopropyl-4-methyl-6-pyrimidinyl) phosphorothioate (Di-azinon) is prepared by condensation of 2-isopropyl-4-methy!-6-hydroxypyrimidine with,-diethyl …
Number of citations: 0 pubs.acs.org
M Geng, J Kuang, M Miao, Y Ma - Tetrahedron, 2023 - Elsevier
Herein, we report a Cu(II)-catalyzed multi-component reaction for the facile synthesis of 1,3-naphthoxazines from amidines and ortho-quinone methides, which are in situ-generated …
Number of citations: 2 www.sciencedirect.com
JO Cole, AR Ronzio - Journal of the American Chemical Society, 1944 - ACS Publications
Only small quantities of Compound (I) were ob-tained. The same compound was isolated from the reaction using propionamidine but not with butyramidiné. Since theidentical …
Number of citations: 15 pubs.acs.org
F Galisteo-González, J Puig, A Martin-Rodriguez… - Colloids and Surfaces B …, 1994 - Elsevier
… Positively charged polystyrene beads were prepared using the azo-Ni,N'-dimethyleneisobutyramidine hydrochloride (ADMBA) initiator as previously described [3]. In this case. the …
Number of citations: 34 www.sciencedirect.com
R Paul, J Menschik - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… (2.00 mole) of butyramidine hydrochloride and 1 Й. of liquid ammonia were warmed to 60 for 5 hours in a bomb. After evaporation of the mixture to dryness in a hood, the residue was …
Number of citations: 6 onlinelibrary.wiley.com

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